molecular formula C21H25ClN2O B11344223 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide

Cat. No.: B11344223
M. Wt: 356.9 g/mol
InChI Key: KGYNDKDDYGZMKE-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a phenylacetamide moiety, making it a versatile molecule for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various functionalized compounds .

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-phenylacetamide

InChI

InChI=1S/C21H25ClN2O/c22-19-12-6-5-11-18(19)20(24-13-7-2-8-14-24)16-23-21(25)15-17-9-3-1-4-10-17/h1,3-6,9-12,20H,2,7-8,13-16H2,(H,23,25)

InChI Key

KGYNDKDDYGZMKE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)CC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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